1-Ethenylbicyclo[2.2.1]hept-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
40356-67-0 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
1-ethenylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H12/c1-2-9-5-3-8(7-9)4-6-9/h2-3,5,8H,1,4,6-7H2 |
InChI Key |
NWNPESVXYXCGLH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCC(C1)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Diels-Alder Cycloaddition Approaches to 1-Ethenylbicyclo[2.2.1]hept-2-ene
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is the cornerstone for the synthesis of the bicyclo[2.2.1]heptane skeleton. sigmaaldrich.com This electrocyclic reaction involves the interaction of a conjugated diene with a dienophile to form a six-membered ring. sigmaaldrich.com The specific synthesis of this compound is achieved through the Diels-Alder reaction between butadiene and cyclopentadiene (B3395910). smolecule.comwikipedia.org This reaction produces the target norbornene derivative, which exists as a mixture of endo and exo stereoisomers that are typically not separated. smolecule.comwikipedia.org
Utilization of Cyclopentadiene and Related Dienes
Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions, making its cycloadditions efficient and high-yielding. researchgate.netnih.gov The reaction to form this compound involves cyclopentadiene acting as the diene and butadiene acting as the dienophile. smolecule.com Due to its tendency to dimerize into dicyclopentadiene at room temperature, cyclopentadiene is often generated in situ by cracking the dimer via pyrolysis before being reacted. google.comgoogle.com The high reactivity of cyclopentadiene makes it an ideal and common starting material for constructing the bicyclo[2.2.1]heptene core. researchgate.netnih.gov
Intermolecular Diels-Alder Reactions for Bicyclo[2.2.1]heptane Skeletons
Intermolecular Diels-Alder reactions are a fundamental strategy for constructing the bicyclo[2.2.1]heptane framework. acs.orgnih.gov This approach involves the reaction of a separate diene and dienophile. For example, a method for synthesizing a bicyclo[2.2.1]heptane skeleton with two oxygen-functionalized bridgehead carbons utilizes an intermolecular Diels-Alder reaction with 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. acs.orgnih.gov While highly effective, stereoselectivity in intermolecular reactions (regio-, diastereo-, enantio-, and endo-exo selectivity) can present challenges that need to be controlled. researchgate.net Chiral Lewis acids can be employed as catalysts in these reactions to achieve high enantioselectivity. nih.gov
Intramolecular Diels-Alder Reactions in Complex Architectures
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing complex polycyclic molecules containing a bicyclo[2.2.1]heptane core. researchgate.net In this variant, the diene and dienophile are tethered within the same molecule, which often solves issues of regioselectivity and diastereoselectivity that can be problematic in intermolecular versions. researchgate.net This strategy has been successfully applied in the total synthesis of complex natural products. researchgate.net For instance, the total synthesis of (+)-pedrolide, a diterpenoid, features the construction of the bicyclo[2.2.1]heptane core via an intramolecular cyclopentadiene-Diels-Alder cycloaddition. researchgate.netthieme-connect.com In this synthesis, a norbornadiene serves as a surrogate for cyclopentadiene, which is unmasked under mild conditions to facilitate the key intramolecular cycloaddition. researchgate.net
Production of Bicyclo[2.2.1]heptane Derivatives via Isomerization
Isomerization is a key process for converting Diels-Alder adducts into other valuable bicyclo[2.2.1]heptane derivatives. This can be achieved by reacting C3-4 acyclic olefins with cyclopentadiene to produce bicyclo[2.2.1]heptene derivatives, which are then isomerized in the presence of an isomerization catalyst. google.comgoogle.com For example, 5,6-dimethylbicyclo[2.2.1]hept-2-ene, formed from the Diels-Alder reaction of 2-butene (B3427860) and cyclopentadiene, can be isomerized using a solid acid catalyst. google.com This process yields important compounds like 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene. google.comgoogle.com The Diels-Alder reaction and the isomerization can also be performed simultaneously in a one-step process by including the isomerization catalyst in the initial reaction system. google.com
| Starting Material | Isomerization Product(s) | Catalyst Type |
|---|---|---|
| 5,6-dimethylbicyclo[2.2.1]hept-2-ene | 2-methylene-3-methylbicyclo[2.2.1]heptane / 2,3-dimethylbicyclo[2.2.1]hept-2-ene | Solid Acid Catalyst |
| 5-ethylbicyclo[2.2.1]hept-2-ene | 2-ethylidenebicyclo[2.2.1]heptane / 2-ethylbicyclo[2.2.1]hept-2-ene | Solid Acid Catalyst |
Advanced Synthetic Routes to Functionalized Analogues
Beyond the fundamental synthesis of the parent compound, advanced routes have been developed to access functionalized analogues of the bicyclo[2.2.1]heptane system. These methods enable the introduction of various functional groups and the control of stereochemistry, leading to compounds with specific properties and applications, such as in medicinal chemistry.
Stereospecific Synthesis of Carbanucleoside Analogues
The bicyclo[2.2.1]heptane skeleton serves as a rigid scaffold for the synthesis of carbocyclic nucleoside analogues (CNAs), where a carbocycle replaces the sugar moiety of natural nucleosides. nih.gov These analogues are of significant interest as potential antiviral agents. An efficient asymmetric synthesis is crucial for producing enantiomerically pure CNAs. acs.org
| Starting Material | Key Transformation | Intermediate/Product Type |
|---|---|---|
| rac-bicyclo[2.2.1]hept-5-en-2-one | Multi-step sequence | Epimeric carbanucleotide precursors |
| Norbornanone derivative | Baeyer-Villiger oxidation | Functionalized cyclopentane ring |
Synthesis of Serotoninergic Ligands Containing Norbornene Nuclei
The rigid bicyclic framework of norbornene derivatives, including this compound, has proven to be a valuable scaffold in the design of novel ligands for serotonin receptors. Researchers have explored the incorporation of the norbornene nucleus to synthesize compounds with high affinity and selectivity for various serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C.
A notable synthetic approach involves the preparation of a series of 5-norbornene-2-carboxamide derivatives. nih.gov This synthesis begins with the Diels-Alder reaction of cyclopentadiene and acrylic acid to form 5-norbornene-2-carboxylic acid. This precursor is then coupled with various substituted arylpiperazines to yield the final ligand molecules. The choice of substituents on the arylpiperazine ring plays a crucial role in modulating the affinity and selectivity of the ligands for different serotonin receptor subtypes. nih.govnih.gov
Detailed research findings have shown that the combination of the norbornene scaffold with an arylpiperazine moiety can lead to compounds with significant therapeutic potential. nih.govbohrium.com For instance, certain derivatives have demonstrated high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression. nih.gov The rigid structure of the norbornene nucleus helps to orient the pharmacophoric groups in a specific conformation, leading to enhanced receptor binding. nih.gov
Below is a table summarizing the binding affinities (Ki, nM) of selected 5-norbornene-2-carboxamide derivatives for different serotonin receptors. mdpi.com
| Compound | Substituent on Arylpiperazine | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| Norbo-4 | 4-methoxyphenyl | 6.74 | >1000 | >1000 |
| Norbo-8 | 2,3-dimethylphenyl | 6.78 | >1000 | >1000 |
| Norbo-14 | 2-chlorophenyl | 17.93 | 17.93 | 13 |
| Norbo-18 | 2-methoxyphenyl | 18.65 | 18.65 | 31 |
| Norbo-20 | 3-chlorophenyl | 22.86 | 22.86 | >1000 |
Data sourced from Sparaco, R., et al. (2022). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 27(19), 6492.
The data indicates that subtle changes in the substitution pattern on the arylpiperazine ring can significantly impact the binding profile of the ligands. For example, compounds Norbo-4 and Norbo-8 show high selectivity for the 5-HT1A receptor, while Norbo-14 and Norbo-18 exhibit significant affinity for both 5-HT2A and 5-HT2C receptors in addition to 5-HT1A. mdpi.com These findings underscore the importance of the norbornene scaffold in the development of selective serotoninergic agents. nih.gov
Functionalization of Bio-Based Materials with Norbornene Moieties
The reactivity of the norbornene double bond makes this compound and related compounds excellent candidates for the functionalization of bio-based materials. This process can impart new and desirable properties to natural polymers, expanding their range of applications.
One significant area of research is the modification of plant oils with norbornene moieties. acs.orgnih.gov The process typically involves the epoxidation of the double bonds present in the fatty acid chains of the triglycerides, followed by a ring-opening reaction with a norbornene-containing molecule, such as 5-norbornene-2-carboxylic acid. acs.org The resulting norbornene-functionalized plant oils can then be polymerized, often through ring-opening metathesis polymerization (ROMP), to create bio-based thermoset films. acs.orgnih.gov
These bio-based thermosets exhibit a range of tunable thermomechanical properties. acs.org The properties of the final material, such as the glass transition temperature (Tg) and storage modulus (E'), can be controlled by varying the degree of norbornene functionalization and the polymerization conditions. acs.org This approach offers a sustainable alternative to petroleum-based polymers. acs.orgnih.gov
The following table presents data on the properties of thermoset films derived from different norbornene-functionalized plant oils.
| Plant Oil Source | Average Number of Norbornene Units per Triglyceride | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') at 25°C (MPa) |
| Olive Oil | 1.0 | 35 | 150 |
| Rapeseed Oil | 1.3 | 42 | 250 |
| Soybean Oil | 1.5 | 55 | 400 |
Data adapted from "Norbornene-Functionalized Plant Oils for Biobased Thermoset Films and Binders of Silicon-Graphite Composite Electrodes" (2020).
Another important application is the functionalization of polysaccharides like chitosan with norbornene groups. nih.gov This can be achieved by reacting the amine groups of chitosan with a norbornene derivative, such as 5-norbornene-2,3-dicarboxylic anhydride. The resulting norbornene-functionalized chitosan can then be crosslinked to form hydrogels. nih.gov These hydrogels have potential applications in biomedical fields, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties. nih.gov The degree of functionalization and crosslinking density can be controlled to tailor the mechanical properties and swelling behavior of the hydrogels. nih.gov
Reaction Pathways and Mechanistic Investigations
Heterogeneous Catalytic Hydrogenation of 1-Ethenylbicyclo[2.2.1]hept-2-ene (5-Vinyl-2-norbornene, VNB)
The liquid-phase hydrogenation of 5-vinyl-2-norbornene (B46002) (VNB) over heterogeneous catalysts, such as palladium supported on gamma-alumina (Pd/γ-Al2O3), proceeds through a complex series of steps. researchgate.netresearchgate.net Studies have shown that the reaction is typically carried out in a solvent like n-heptane at elevated temperatures, for instance, 76°C. researchgate.net The process involves the initial hydrogenation of VNB to form intermediate products, which then convert to the final saturated products. researchgate.netresearchgate.net
Identification of Reaction Products and Material Balance Analysis
The hydrogenation of VNB yields a mixture of products resulting from the saturation of one or both double bonds in the parent molecule. researchgate.netresearchgate.net The primary products identified are isomers of vinylnorbornane, ethylidenenorbornane, and ethylnorbornane. researchgate.netresearchgate.netfedlab.ru A material balance analysis is crucial to account for all the components in the reaction mixture and to understand the distribution of these products. researchgate.netresearchgate.netfedlab.ru
The initial step in the hydrogenation of VNB involves the selective saturation of the endocyclic double bond of the norbornene ring system. scilit.com This leads to the formation of a mixture of endo- and exo-isomers of 2-vinylnorbornane. researchgate.netresearchgate.net The ratio of these stereoisomers is generally maintained throughout the subsequent stages of the reaction. researchgate.net
Following the formation of 2-vinylnorbornanes, a key isomerization reaction occurs in the presence of the palladium catalyst and hydrogen. researchgate.netresearchgate.net The vinyl group of (endo/exo)-2-vinylnorbornane isomerizes to form (Z/E)-2-ethylidenenorbornanes. researchgate.netresearchgate.net This isomerization has been observed to proceed to near-completion. researchgate.net The (Z)-isomer is predominantly formed from the exo-isomer of 2-vinylnorbornane, while the (E)-isomer is mainly formed from the endo-isomer. researchgate.net
The final products of the complete hydrogenation of VNB are the saturated (exo/endo)-2-ethylnorbornanes. researchgate.netresearchgate.net These are formed through the hydrogenation of the ethylidene group in (Z/E)-2-ethylidenenorbornanes. researchgate.net The stereochemical integrity of the norbornane (B1196662) framework is largely preserved during this final saturation step. researchgate.net
Detailed Mechanistic Elucidation of Hydrogenation Pathways
The mechanism of VNB hydrogenation is intricate, involving several competing and sequential reactions. researchgate.netresearchgate.netfedlab.ru The process is influenced by the preferential adsorption of the norbornene double bond onto the active sites of the palladium catalyst. fedlab.ru
Reaction Products and Intermediates
| Compound Name | Structure | Role in Reaction |
| This compound (5-Vinyl-2-norbornene, VNB) | C9H12 | Starting Material |
| (endo/exo)-2-Vinylnorbornane | C9H14 | Intermediate |
| (Z/E)-2-Ethylidenenorbornane | C9H14 | Intermediate |
| (exo/endo)-2-Ethylnorbornane | C9H16 | Final Product |
Isomerization of the Vinyl Group to the Ethylidene Group in Intermediates
A significant feature of the reaction pathway is the isomerization of the vinyl group in the intermediate compounds to an ethylidene group. fedlab.rurcsi.science After the initial hydrogenation of the norbornene double bond to form (endo/exo)-2-vinylnorbornane, this intermediate undergoes a quantitative isomerization to (Z/E)-2-ethylidenenorbornane before subsequent hydrogenation of the remaining double bond. researchgate.netresearchgate.netresearchgate.net This isomerization is a crucial step that occurs on the catalyst's active sites in the presence of hydrogen. fedlab.rurcsi.science Quantum chemical calculations have suggested that the migration of the double bond in 2-vinylnorbornanes on a palladium surface has an allylic character. researchgate.net This isomerization step is a determining factor in the distribution of the final products. researchgate.net
Stereochemical Considerations in Hydrogenation and Isomerization
The stereochemistry of this compound, which exists as a mixture of endo and exo isomers, plays a role in the reaction, although the hydrogenation rates of both isomers are nearly equal. researchgate.netnist.gov The initial ratio of exo to endo isomers in the starting material is generally retained in the intermediate and final products. researchgate.net This indicates that the steric position of the vinyl group does not significantly influence the hydrogenation of the norbornene ring. researchgate.net However, there is a stereochemical preference in the formation of the ethylidene isomers; the (Z)-isomer is predominantly formed from the exo-isomer of 2-vinylnorbornane, while the (E)-isomer is mainly formed from the endo-isomer. researchgate.net
Kinetic Modeling and Rate Constant Determination
To quantitatively understand the complex reaction network of this compound hydrogenation, kinetic modeling is employed. This approach allows for the determination of rate constants for the individual reaction steps and provides insights into the reaction mechanism. fedlab.rudntb.gov.ua
Application of the Langmuir-Hinshelwood Approach
The Langmuir-Hinshelwood model is frequently applied to describe the kinetics of this heterogeneous catalytic reaction. fedlab.rurcsi.scienceresearchgate.net This model assumes that the reaction occurs between molecules or atoms adsorbed on the catalyst surface. An adequate kinetic model based on this approach has been developed, which considers the various adsorption and reaction steps involved in the hydrogenation and isomerization of VNE. fedlab.rurcsi.scienceresearchgate.net
Reaction Order Analysis
Experimental studies have shown that the hydrogenation of this compound exhibits zero-order kinetics with respect to the initial VNE concentration over a wide range. fedlab.rurcsi.scienceresearchgate.netresearchgate.net This indicates that the catalyst surface is saturated with the reactant under these conditions, and the reaction rate is independent of the VNE concentration. researchgate.net In contrast, the hydrogenation of the intermediate cycloalkene, endo-tricyclo[5.2.1.02,6]deca-3-ene, has been found to be first-order. dntb.gov.ua
Table 1: Reaction Products of this compound Hydrogenation
| Reactant | Intermediate Products | Final Products |
|---|---|---|
| (endo/exo)-1-Ethenylbicyclo[2.2.1]hept-2-ene | (endo/exo)-2-Vinylnorbornane, (Z/E)-2-Ethylidenenorbornane | (endo/exo)-2-Ethylnorbornane |
Data sourced from multiple studies. rcsi.scienceresearchgate.netresearchgate.net
Table 2: Kinetic Parameters for the Hydrogenation of this compound and Related Compounds
| Compound | Reaction Order | Catalyst |
|---|---|---|
| This compound | Zero-order | Pd/γ-Al2O3 |
| endo-Tricyclo[5.2.1.02,6]deca-3-ene | First-order | Pd/γ-Al2O3 |
Data based on kinetic studies. fedlab.rurcsi.scienceresearchgate.netdntb.gov.ua
Isomerization Studies of this compound Derivatives
Isomerization reactions are of significant industrial and academic interest, particularly the conversion of the terminal vinyl group to an internal ethylidene group.
The liquid-phase hydrogenation of 5-ethenylbicyclo[2.2.1]hept-2-ene, also known as 5-vinyl-2-norbornene (VNB), is a complex process that proceeds through a parallel-consecutive mechanism. researchgate.netfedlab.ru When conducted in the presence of a palladium catalyst, such as Pd on a γ-Al2O3 support, the reaction does not simply lead to the saturation of both double bonds simultaneously. researchgate.netfedlab.ru Instead, a distinct sequence of events is observed.
The process begins with the hydrogenation of the strained endocyclic double bond within the norbornene core, leading to the formation of an intermediate, (exo/endo)-2-vinylnorbornane. researchgate.netresearchgate.netresearchgate.net Following this initial saturation, a quantitative isomerization of the vinyl group to an ethylidene group occurs, yielding (Z/E)-2-ethylidenenorbornane. researchgate.netresearchgate.netresearchgate.net This isomerization step precedes the final hydrogenation of the newly formed ethylidene double bond, which ultimately produces the fully saturated (exo/endo)-2-ethylnorbornane. researchgate.net Studies have established that this isomerization of the vinylnorbornane intermediate to the ethylidenenorbornane requires the presence of both the palladium catalyst and a hydrogen atmosphere to proceed. researchgate.net The molar ratios of the exo and endo stereoisomers are generally retained throughout all steps of the reaction sequence. researchgate.net
Table 1: Hydrogenation and Isomerization Pathway of 5-Ethenylbicyclo[2.2.1]hept-2-ene
| Step | Reactant | Product(s) | Description |
| 1 | 5-Ethenylbicyclo[2.2.1]hept-2-ene | (exo/endo)-2-Vinylnorbornane | Selective hydrogenation of the endocyclic double bond. researchgate.net |
| 2 | (exo/endo)-2-Vinylnorbornane | (Z/E)-2-Ethylidenenorbornane | Isomerization of the vinyl group to an ethylidene group. researchgate.netresearchgate.net |
| 3 | (Z/E)-2-Ethylidenenorbornane | (exo/endo)-2-Ethylnorbornane | Hydrogenation of the ethylidene group to the final saturated product. researchgate.net |
The isomerization of 5-ethenylbicyclo[2.2.1]hept-2-ene to 5-ethylidenebicyclo[2.2.1]hept-2-ene can be achieved using a variety of catalytic systems under different conditions. researchgate.net These catalysts are often basic or coordination-based.
Solid superbases have shown high efficacy. researchgate.net For instance, calcium oxide, prepared by the vacuum decomposition of calcium carbonate, exhibits very high catalytic activity for this isomerization. researchgate.net Similarly, supported alkali-metal catalysts, such as sodium on γ-alumina (Na/γ-Al2O3), are effective for the transformation. researchgate.netosti.gov
Coordination catalysts have also been successfully employed. A system comprising Cp2TiCl2 and LiAlH4 was found to readily isomerize the vinyl compound to its ethylidene counterpart. researchgate.net Another approach involves the use of iron pentacarbonyl in conjunction with an amine. google.com In this process, the isomerization is conducted under UV radiation at temperatures typically ranging from 40 to 100 °C, with a preferred range of 75 to 85 °C to minimize the formation of by-products. google.com The reaction can be performed in inert organic solvents like benzene. google.com
Table 2: Catalytic Systems for Vinyl-to-Ethylidene Isomerization
| Catalyst System | Conditions | Solvent (optional) | Reference |
| Calcium Oxide (Solid Superbase) | Varies | Not specified | researchgate.net |
| Na/γ-Al2O3 (Supported Alkali-Metal) | Varies | Not specified | researchgate.netosti.gov |
| Cp2TiCl2-LiAlH4 (Coordination Catalyst) | Varies | Not specified | researchgate.net |
| Iron Pentacarbonyl and Amine | 40-100 °C, UV radiation | Benzene | google.com |
Conjugate Reactions and Additions
The double bonds in this compound and its derivatives are susceptible to conjugate addition reactions, allowing for the introduction of various functional groups.
A key transformation is the synthesis of amino alcohols from alkyl- and alkenylbicyclo[2.2.1]hept-2-enes. azjm.org This process occurs in a stepwise manner, beginning with the formation of hydroxyhalide derivatives. azjm.orgaak.gov.az The reaction is carried out in a system containing the cycloolefin, an oxidant such as hydrogen peroxide, and a hydrohalic acid (HCl or HBr). azjm.orgaak.gov.az This mixture generates active oxyhalogenide intermediates (HOHlg, where Hlg = Cl, Br) "in situ". azjm.org These intermediates then add to the carbon atoms of the double bond in the substrate, yielding the corresponding hydroxyhalides. azjm.org
In the subsequent step, the halogen atom in the newly formed hydroxyhalide is substituted by an amino group. azjm.org This is achieved by reacting the intermediate with a primary or secondary amine. azjm.org The reaction proceeds without altering the core structure of the molecule, leading to the final amino alcohol product. azjm.org Spectroscopic data indicates that the primary products are the exo, endo 2(3)-chloro(bromo)bicyclo[2.2.1]heptane-3(2)-ol isomers, although small amounts (up to 2-6%) of Wagner-Meerwein rearrangement isomers can also be formed. azjm.org
Ring-Opening Reactions in Polymer Systems
The strained bicyclic system of this compound makes it a suitable monomer for ring-opening metathesis polymerization (ROMP). smolecule.comsciforum.net This type of polymerization is a powerful method for creating high molecular weight polymers with unique properties. sciforum.net Catalysts for this reaction are often transition metal carbene complexes, such as Grubbs catalysts. sciforum.net
The incorporation of the bicyclo[2.2.1]heptene unit into polymer backbones can significantly alter the material's properties. ontosight.ai For example, terpolymers composed of 5-ethenylbicyclo[2.2.1]hept-2-ene, ethene, 1-propene, and the isomerized 5-ethylidenebicyclo[2.2.1]hept-2-ene have been synthesized. ontosight.ai The inclusion of these rigid, cyclic structures into a polyolefin backbone can enhance characteristics such as stiffness and thermal stability. ontosight.ai Norbornene-type monomers are known to be highly active in such polymerizations, allowing for the design of functional polymeric materials. researchgate.net The specific polymerization mechanism can be controlled to produce polymers with different backbone structures and, consequently, different properties. researchgate.net
Skeletal Rearrangements within Bicyclo[2.2.1]heptane Frameworks
The inherent strain in the bicyclo[2.2.1]heptane skeleton makes it prone to various skeletal rearrangements, often promoted by reaction conditions or the presence of specific reagents. These rearrangements can lead to the formation of different bicyclic systems.
One common rearrangement is the Wagner-Meerwein rearrangement, which has been observed as a minor side reaction during the synthesis of amino alcohols from bicyclo[2.2.1]heptene derivatives. azjm.org This type of rearrangement involves a shift of a carbon-carbon bond, altering the connectivity within the bicyclic framework.
More complex rearrangements have also been documented. For instance, pinacol-type rearrangements can transform the bicyclo[2.2.1]heptane core into a bicyclo[3.2.1]octenone skeleton. researchgate.net In one study, treatment of an exo-5,5-dimethyl-1-methoxy-6-[(methylsulfonyl)oxy]bicyclo[2.2.2]oct-2-ene with NaI in DMF resulted in a rearrangement to an 8,8-dimethylbicyclo[3.2.1]oct-6-en-2-one. researchgate.net Similarly, the reaction of a dienophile bearing a benzoyloxy group with a silyl (B83357) triflate led to a skeletal rearrangement of the bicyclic core, forming a 7-norbornanone derivative instead of the expected cycloaddition product. researchgate.net These transformations highlight the thermodynamic driving forces that can favor the formation of alternative, sometimes less strained, ring systems. researchgate.netacs.org
Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations for Reaction Energetics and Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions involving 1-ethenylbicyclo[2.2.1]hept-2-ene. By modeling the electronic structure and energy of molecules, these methods can map out reaction pathways, identify transition states, and determine the feasibility of various transformations.
Density Functional Theory (DFT) has emerged as a primary computational tool for studying the reactions of this compound, particularly its hydrogenation and isomerization. rsc.orgresearchgate.net Researchers have employed various DFT functionals and basis sets to model these processes, providing a balance between computational cost and accuracy.
For instance, the liquid-phase hydrogenation of VNB over a palladium catalyst has been extensively studied using DFT. researchgate.net Calculations have been performed to optimize the geometry of reactants, products, and intermediates, and to determine their thermodynamic parameters. researchgate.net Common approaches include using the PBE functional with the SBK basis set for calculations involving metal catalysts like palladium, or the B3LYP exchange-correlation functional with the 6-311G(d,p) basis set for thermodynamic substantiations of reaction steps. researchgate.netnih.gov These methods have proven to have high predictive accuracy for the structural features of the compounds involved. nih.gov
DFT Methodologies Applied to this compound Reactions
| DFT Functional | Basis Set | Application | Reference |
|---|---|---|---|
| PBE | SBK | Calculation of multiple bond migration in 2-vinylnorbornanes on a Pd(111) model cluster. | researchgate.netnih.gov |
| B3LYP | 6-311G(d,p) | Geometry optimization and determination of thermodynamic parameters for key hydrogenation steps. | researchgate.netnih.gov |
| MPW1K | 6-31+G** | Examining hypothetical mechanisms for AlCl3-mediated Diels-Alder cycloadditions of related dienophiles. | nih.gov |
A key application of quantum chemical calculations is to assess the thermodynamic feasibility of proposed reaction steps. By calculating the change in Gibbs free energy (ΔG) for each step, researchers can determine whether a transformation is thermodynamically allowed.
In the context of VNB hydrogenation, quantum chemical calculations have shown that all key steps of the proposed mechanism are thermodynamically permissible. nih.gov This includes the initial hydrogenation of VNB to form (endo/exo)-2-vinylnorbornanes, the subsequent isomerization to (Z/E)-2-ethylidenenorbornanes, and the final hydrogenation to (exo/endo)-2-ethylnorbornanes. researchgate.net Notably, the energy parameters calculated for both the endo- and exo- isomers of VNB are found to be nearly identical, suggesting similar thermodynamic driving forces for their reaction pathways. nih.gov The calculated ΔG values for the primary steps in the hydrogenation of the endo-isomer further substantiate the proposed parallel-sequential mechanism. researchgate.netresearchgate.net
Modeling of Adsorption Phenomena on Catalytic Surfaces
The interaction between this compound and catalyst surfaces is a critical factor in heterogeneous catalysis. Computational modeling allows for a detailed investigation of these adsorption phenomena at the atomic level.
Studies on the liquid-phase hydrogenation of VNB have utilized theoretical data to confirm the effect of preferential adsorption on the catalyst's active sites. rsc.org It has been confirmed that the norbornene double bond shows prevalent adsorption on the palladium active sites. rsc.org This preferential adsorption influences the reaction's selectivity, favoring the hydrogenation of the endocyclic double bond over the vinyl group initially. Kinetic models based on the Langmuir–Hinshelwood approach, which incorporates the concept of multiple adsorption of substrates on a single active site, have been successfully developed using these theoretical insights. rsc.org
One of the interesting mechanistic features in the hydrogenation of VNB is the isomerization of the intermediate, 2-vinylnorbornane, to 2-ethylidenenorbornane (B8425041). This step is crucial as it precedes the final saturation of the molecule. rsc.orgresearchgate.net
DFT calculations have been pivotal in understanding the nature of this transformation. Specifically, modeling the migration of the double bond in 2-vinylnorbornanes on a model palladium cluster (Pd(111)) has revealed that the mechanism is of an allylic character. researchgate.netresearchgate.netnih.gov This implies a mechanism involving the formation of an allylic intermediate on the palladium surface, which facilitates the shift of the double bond from the vinyl position to the more stable ethylidene position. This isomerization requires the presence of both palladium and hydrogen in the system. rsc.orgresearchgate.net
Conformational Analysis of this compound and its Derivatives
The rigid, strained bicyclic structure of this compound gives rise to distinct stereoisomers, primarily the endo and exo forms, which can exhibit different chemical reactivity. wikipedia.orgnist.gov Computational conformational analysis helps in understanding the relative stabilities and geometric properties of these isomers and their derivatives.
While VNB itself is typically used as a mixture of its endo and exo isomers, computational studies on related norbornene systems shed light on the stereochemical preferences in their reactions. wikipedia.org For instance, in Diels-Alder reactions involving norbornene, there is often a marked preference for the exo product. Computational results suggest this selectivity arises because the transition state leading to the exo product has significantly less steric strain and fewer eclipsing interactions compared to the endo pathway. rsc.org The different reactivities of exo and endo isomers of norbornene derivatives in copolymerization reactions have also been investigated and confirmed through kinetic studies. rsc.org Computational methods can be employed to screen for stable anti and syn conformers that arise from the flipping of substituent groups, providing insight into potential applications as molecular switches. cwu.edu
Prediction of Spectroscopic Properties to Aid Characterization
Computational chemistry serves as a powerful ally in the characterization of this compound and its reaction products. By predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, calculations can help confirm experimental assignments and elucidate molecular structures.
For derivatives of the bicyclo[2.2.1]hept-2-ene framework, DFT methods, such as B3LYP with a 6-31G* basis set, have been successfully used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Comparisons between the calculated and experimental spectra show that DFT can provide satisfactory results, aiding in the structural verification of complex molecules. nih.gov This predictive capability is particularly valuable for distinguishing between isomers, where subtle differences in chemical shifts can be correlated with specific conformations. nih.gov Furthermore, theoretical calculations of vibrational frequencies can be compared with experimental IR spectra to assign observed bands to specific molecular motions. nih.gov Theoretical electronic absorption spectra can also be calculated using methods like CIS (Configuration Interaction Singles) and TD-DFT (Time-Dependent DFT) to complement experimental UV-vis data. nih.gov
Stereochemical Aspects and Isomeric Transformations
Endo/Exo Stereoisomerism of 1-Ethenylbicyclo[2.2.1]hept-2-ene
The bicyclo[2.2.1]heptane skeleton is formed through a Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile. In the case of this compound, the dienophile is butadiene. The orientation of the substituent on the resulting bicyclic system gives rise to two diastereomers: endo and exo. nist.govmasterorganicchemistry.com
The terms endo and exo describe the relative stereochemistry of the ethenyl (vinyl) substituent at the C-5 position.
Endo isomer : The ethenyl group is oriented on the same side as the longer bridge (the C=C double bond of the norbornene ring), pointing "inward" or "under" the bicyclic system. masterorganicchemistry.com
Exo isomer : The ethenyl group is oriented on the opposite side of the longer bridge, pointing "outward" or "away" from the bicyclic system. nist.govmasterorganicchemistry.com
This stereoisomerism is a critical aspect of the molecule's identity and reactivity. The differentiation between the two is typically accomplished using spectroscopic methods like NMR, where the spatial arrangement of the ethenyl group leads to distinct chemical shifts and coupling constants for the neighboring protons. sonar.ch In many Diels-Alder reactions leading to norbornene systems, the endo product is kinetically favored due to secondary orbital interactions between the substituent on the dienophile and the diene's π-system. masterorganicchemistry.com However, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance. sci-hub.se
| Isomer Feature | Endo-1-Ethenylbicyclo[2.2.1]hept-2-ene | Exo-1-Ethenylbicyclo[2.2.1]hept-2-ene |
| Substituent Orientation | Ethenyl group is syn (on the same side) to the C=C double bond bridge. | Ethenyl group is anti (on the opposite side) to the C=C double bond bridge. |
| Kinetic/Thermodynamic | Often the kinetically favored product in Diels-Alder synthesis. masterorganicchemistry.com | Often the thermodynamically more stable product. sci-hub.se |
| Steric Hindrance | Higher, due to proximity to the double bond. | Lower, as the group points away from the ring system. |
| Identification | Characterized by specific coupling constants and chemical shifts in ¹H NMR spectroscopy. sonar.ch | Characterized by different coupling constants and chemical shifts compared to the endo isomer. sonar.ch |
Z/E Isomerism of Ethylidenenorbornane Intermediates
Isomerization reactions involving this compound can lead to the formation of ethylidenenorbornane (also known as ethylidenebicyclo[2.2.1]heptane). google.com This transformation involves the migration of the endocyclic double bond to an exocyclic position, forming an ethylidene group (=CH-CH₃). This exocyclic double bond is a source of geometric isomerism, resulting in Z and E isomers.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the Z or E configuration:
Z isomer (from German zusammen - together) : The higher-priority groups on each carbon of the double bond are on the same side.
E isomer (from German entgegen - opposite) : The higher-priority groups on each carbon of the double bond are on opposite sides.
In the case of ethylidenenorbornane, the comparison is between the methyl group and a hydrogen atom on one carbon, and the two paths around the bicyclic ring on the other. The formation of these isomers can be influenced by the choice of catalyst, often a solid acid catalyst, which facilitates the isomerization process. google.com The ratio of Z to E isomers produced can depend on the reaction conditions and the thermodynamic stability of the products.
| Isomer | Description of Ethylidenenorbornane |
| (Z)-Ethylidenenorbornane | The methyl group and the higher-priority path of the bicyclic ring are on the same side of the exocyclic double bond. |
| (E)-Ethylidenenorbornane | The methyl group and the higher-priority path of the bicyclic ring are on opposite sides of the exocyclic double bond. |
Stereoretention in Multi-Step Reaction Sequences
The rigid bicyclic structure of this compound and its derivatives often leads to high stereocontrol in reactions, where the initial stereochemistry of the molecule is preserved throughout a series of chemical transformations. This concept, known as stereoretention, is crucial in the synthesis of complex target molecules where a specific stereoisomer is required.
An example of stereoretention can be found in the synthesis of carbanucleotide analogues. sonar.ch In a sequence starting from a derivative of bicyclo[2.2.1]hept-5-en-2-one, the exo-configuration of a cyclopropane (B1198618) ring fused to the norbornane (B1196662) skeleton was unequivocally demonstrated by NMR data. sonar.ch This exo-configuration was maintained during subsequent steps, such as hydrogenation and Baeyer-Villiger oxidation, to yield a lactone. The stereochemistry established early in the synthesis dictates the final stereochemistry of the product, demonstrating that the reaction sequence proceeds with high stereoretention. sonar.ch
For instance, the hydrogenation of an exo-configured precursor over a palladium on carbon (Pd/C) catalyst typically occurs from the less sterically hindered exo face, thus preserving the established stereochemical relationship. sonar.ch
Stereospecific Synthesis of Bicyclo[2.2.1]heptane Derivatives
Stereospecific synthesis refers to a reaction or reaction sequence in which a specific stereoisomer of the starting material reacts to form a specific stereoisomer of the product. The inherent stereochemistry of the bicyclo[2.2.1]heptane framework makes it an excellent scaffold for such transformations.
Optically active bicyclo[2.2.1]heptane derivatives are valuable starting materials for the synthesis of chiral molecules. azjm.org For example, a short, stereospecific synthesis of carbocyclic 2'-deoxynucleoside analogues has been described starting from optically active 8,9,10-trinorborn-5-en-2-one. sonar.ch Key steps in these syntheses often involve:
Asymmetric Diels-Alder Reaction : To establish the initial chirality of the bicyclic system.
Stereoselective Reagent Addition : Reagents often add to the less hindered exo face of the molecule, leading to a specific stereochemical outcome.
Intramolecular Rearrangements : Reactions like the Baeyer-Villiger oxidation, where an oxygen atom is inserted, can proceed with high stereospecificity, leading to a single enantiomer of the lactone product. sonar.ch
Another example is the synthesis of aminobicycloheptanols from alkenylbicyclo[2.2.1]hept-2-enes. The process involves hydroxychlorination or hydroxybromination, where the addition of HOHlg (hypohalous acid) across the double bond predominantly forms the exo, endo 2-chloro(bromo)-3-ol isomer. The subsequent substitution of the halogen with an amine proceeds without changing the structure, yielding a stereospecific aminoalcohol derivative. azjm.org
Catalysis Science in 1 Ethenylbicyclo 2.2.1 Hept 2 Ene Chemistry
Palladium-Based Catalysts in Hydrogenation Processes
Palladium catalysts are paramount in the hydrogenation of 1-ethenylbicyclo[2.2.1]hept-2-ene, a process complicated by the presence of two distinct double bonds: the endocyclic norbornene bond and the exocyclic vinyl group. The selectivity of the hydrogenation is highly dependent on the catalyst's properties and the reaction conditions.
The liquid-phase hydrogenation of this compound (also known as 5-vinyl-2-norbornene (B46002), VNB) over a palladium catalyst proceeds through a complex mechanism. researchgate.net Intermediates in this process include (exo/endo)-2-vinylnorbornanes and (Z/E)-2-ethylidenenorbornanes, ultimately leading to the formation of (exo/endo)-2-ethylnorbornanes. researchgate.net A notable aspect of this reaction is the significant role of isomerization of the vinyl group to an ethylidene group on the active sites of the catalyst in a hydrogen atmosphere. fedlab.ru
A key finding in these hydrogenation studies is the preferential adsorption of the norbornene double bond onto the active sites of the palladium catalyst. fedlab.rudntb.gov.ua This preferential adsorption leads to a parallel-consecutive reaction scheme. fedlab.ru The reaction exhibits zero-order kinetics over a wide range of initial VNB concentrations, indicating that the catalyst surface is saturated with the reactant under these conditions. researchgate.netfedlab.ru
Supported palladium catalysts, particularly those on gamma-alumina (γ-Al2O3), are widely employed for the hydrogenation of this compound. researchgate.netfedlab.rudntb.gov.ua The catalyst, often designated as PK-25 (0.25% Pd/γ-Al2O3), has been the subject of detailed kinetic and mechanistic studies. fedlab.rudntb.gov.ua These studies have elucidated the main pathways of the liquid-phase hydrogenation, identified all reaction products, and examined the material balance. fedlab.rudntb.gov.ua
The hydrogenation process using Pd/γ-Al2O3 involves the initial saturation of the more reactive norbornene double bond, followed by the hydrogenation of the vinyl or resulting ethylidene group. researchgate.net The isomerization of (exo/endo)-2-vinylnorbornanes to (Z/E)-2-ethylidenenorbornanes has been observed with conversions close to 100% in a hydrogen atmosphere. researchgate.net Importantly, the molar ratios of the stereoisomers of the substrate and the intermediate and final products are maintained throughout the process. researchgate.net
The performance of supported palladium catalysts is influenced by the nature of the support material. Besides γ-Al2O3, various carbon and other oxide supports have been investigated. sc.edu The choice of support can affect the dispersion, particle size, and electronic properties of the palladium nanoparticles, which in turn influences the catalytic activity and selectivity.
The nature of the active sites on palladium catalysts is crucial for understanding and optimizing the hydrogenation of this compound. The characterization of these sites involves a combination of experimental techniques and theoretical calculations.
Experimental Characterization: Techniques such as scanning transmission electron microscopy (STEM), X-ray diffraction (XRD), and chemisorption are used to determine the size and distribution of palladium particles on the support. sc.edu Pulse chemisorption, specifically hydrogen titration of an oxygen pre-covered surface, is employed to quantify the number of active Pd sites. sc.edu X-ray photoelectron spectroscopy (XPS) provides information about the elemental composition and oxidation states of the catalyst surface, revealing the presence of both metallic palladium (Pd⁰) and palladium oxide (PdO). acs.org The combination of these species can be critical for catalytic activity. acs.org
Nature of Active Sites: Studies have shown that smaller palladium particles are generally more active in hydrogenation reactions. sc.edu The active sites are often located at the corners and edges of these nanoparticles. acs.org The interaction between the palladium particles and the support material can also play a significant role. For instance, on carbon supports, smaller Pd particles have been observed to be decorated with carbon. sc.edu
The state of hydrogen on and within the palladium catalyst is a key factor. Subsurface hydrogen has been shown to be highly effective in hydrogenating surface species. scispace.com The formation of a palladium carbide (PdC) phase, which can be influenced by the nature of the reacting molecule (alkyne vs. alkene), can affect the surface chemistry by decreasing the amount of the more active subsurface hydrogen. scispace.com Density functional theory (DFT) calculations have provided insights into the structure of single-site palladium catalysts, suggesting that the support can actively participate in the catalytic cycle, for example, by facilitating the heterolytic dissociation of hydrogen. recercat.cat
Isomerization Catalysts for Bicyclo[2.2.1]heptene Derivatives
Isomerization is a key transformation for bicyclo[2.2.1]heptene derivatives, enabling the rearrangement of the carbon skeleton to produce various structural isomers. This process is often catalyzed by solid acid catalysts. google.com
One important application of isomerization is in the production of high-performance fluids. For instance, bicyclo[2.2.1]heptene derivatives, obtained from the Diels-Alder reaction of C3-4 acyclic olefins with cyclopentadiene (B3395910), can be isomerized to yield compounds like 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene, which are valuable as base oils for traction drive fluids. google.com
The isomerization can be carried out as a separate step after the initial formation of the bicyclo[2.2.1]heptene derivative, or in a one-step process where the Diels-Alder reaction and isomerization occur concurrently in the presence of an isomerization catalyst. google.com For example, reacting 2-butene (B3427860) with cyclopentadiene in the presence of such a catalyst can directly yield the isomerized products. google.com
In the context of this compound (specifically named as 5-ethylbicyclo[2.2.1]hept-2-ene in some literature), isomerization can lead to the formation of 2-ethylidenebicyclo[2.2.1]heptane and subsequently 2-ethylbicyclo[2.2.1]hept-2-ene. google.com The dynamic behavior of bicyclo[2.2.1]hept-2-ene ligands in dinuclear platinum(I) complexes has also been studied, revealing syn-anti isomerization through intramolecular alkene rotation. researchgate.net
Sulphocation Catalysts in Hydroxyhalide Formation
Sulphocation exchange catalysts, such as KU-2x8 and KU-23x8 in their H-form, have been effectively used in the synthesis of hydroxyhalide derivatives of bicyclo[2.2.1]hept-2-ene. aak.gov.az These catalysts facilitate the reaction between the olefin and a source of hypohalous acid, which can be generated in situ from the reaction of a hydrohalic acid (like HCl or HBr) with an oxidizing agent such as hydrogen peroxide, its urea (B33335) adduct, or sodium hypochlorite. aak.gov.az
The use of these solid acid catalysts is advantageous as they provide a stable acidic environment (maintaining a constant pH) that promotes the formation of the electrophilic hypohalous species and facilitates its attack on the double bond of the bicyclic olefin. aak.gov.az This leads to high conversion of the starting material and good yields of the target hydroxyhalide products. aak.gov.az For example, 3-chloro-5-ethenylbicyclo[2.2.1]heptane-2-ol and 3-bromo-5-ethenylbicyclo[2.2.1]heptane-2-ol have been synthesized through this method. aak.gov.az
While homogeneous, water-soluble catalysts can also be effective, their separation from the reaction products and subsequent reuse pose technological challenges. aak.gov.az The heterogeneous nature of the sulphocation exchange resins simplifies catalyst recovery and reuse, making the process more industrially viable. The reactivity of the cycloolefins in this reaction is influenced by their structure. aak.gov.az
Enzyme-Catalyzed Transformations of Norbornene Derivatives
The use of enzymes in the transformation of norbornene derivatives represents a growing field, offering high selectivity and mild reaction conditions. While specific examples directly involving this compound are not extensively detailed in the provided search results, the broader application of enzymes to norbornene-type structures indicates the potential for such transformations.
Research has explored the use of norbornene-based hydrophobic tags (HyTs) in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. acs.org These HyTs, including those derived from norbornene and bornane, have been shown to efficiently degrade specific proteins like anaplastic lymphoma kinase (ALK). acs.org This suggests that the bicyclo[2.2.1]heptane framework can be recognized and processed by cellular machinery, including enzymes like the Hsp70 chaperone system and the ubiquitin-proteasome pathway. acs.org
Furthermore, P450 enzymes have been identified to catalyze the bioactivation of molecules containing bicyclic moieties, leading to reactive metabolites. acs.org While this was studied in the context of drug metabolism, it highlights the capability of enzymes to interact with and modify such structures. The development of catalysts for the polymerization of norbornene derivatives, including ferrocene-palladium(II) heteroscorpionate complexes, also points to the broad interest in modifying these molecules, with enzymatic polymerization being a potential future direction. scispace.com
Analytical Methodologies in 1 Ethenylbicyclo 2.2.1 Hept 2 Ene Research
Spectroscopic Techniques for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic compounds. In the context of 1-Ethenylbicyclo[2.2.1]hept-2-ene research, both ¹H and ¹³C NMR are used to characterize the products of various reactions, such as hydrogenations and hydroxyhalogenations. aak.gov.az
For instance, in the study of the liquid-phase hydrogenation of 5-ethenylbicyclo[2.2.1]hept-2-ene, NMR was crucial for identifying the intermediate and final products. researchgate.net The analysis of ¹H NMR spectra helped in distinguishing between the exo and endo isomers of the reaction products. researchgate.net Similarly, in the synthesis of amino alcohols from hydroxyhalogen derivatives of bicycloheptene, ¹H and ¹³C NMR data confirmed the structures of the resulting N-substituted alkyl- and alkenylbicyclo[2.2.1]heptanols. azjm.org The chemical shifts (δ) in the NMR spectra provide key information about the chemical environment of the protons and carbon atoms, allowing for the unambiguous assignment of the molecular structure. azjm.org
| Compound Structure | C-atom with Halogen (Cl or Br) | C-atom with OH group |
|---|---|---|
| exo, endo 2(3)-chloro(bromo)bicyclo[2.2.1]heptane-3(2)-ol | 49.5, 58.2 | 71, 73 |
Mass Spectrometry (MS)
Mass spectrometry is another vital analytical technique used to determine the molecular weight and elemental composition of reaction products of this compound. It provides information about the mass-to-charge ratio of ions, which helps in confirming the identity of a compound. In conjunction with gas chromatography (GC-MS), it is a powerful method for identifying components in a mixture. researchgate.net The NIST Chemistry WebBook provides mass spectral data for this compound (also known as 5-Vinyl-2-norbornene) and related compounds, which can be used as a reference for identifying reaction products. nist.gov For example, the hydrogenation of 5-ethenylbicyclo[2.2.1]hept-2-ene was studied using GC-MS to identify the various hydrogenation products. researchgate.net
Electron Spin Resonance (ESR) for Reaction Mechanism Analysis
While less common than NMR and MS, Electron Spin Resonance (ESR) spectroscopy can be a valuable tool for studying reaction mechanisms that involve radical intermediates. Although specific applications of ESR in the direct study of this compound are not extensively documented in the provided results, its utility in organometallic chemistry and radical reactions suggests its potential applicability in mechanistic investigations of this compound.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating the complex mixtures that often result from reactions of this compound. Gas chromatography (GC) is frequently employed for this purpose.
In the liquid-phase hydrogenation of 5-ethenylbicyclo[2.2.1]hept-2-ene, GC was used to separate and quantify the starting material, intermediates, and final products. researchgate.netresearchgate.net The use of a capillary column, such as the Agilent 122-5536 DB-5ms, allowed for the effective separation of various isomers, including (exo/endo)-2-vinylnorbornanes, (Z/E)-2-ethylidenenorbornanes, and (exo/endo)-2-ethylnorbornanes. researchgate.net High-performance liquid chromatography (HPLC) is another powerful separation technique. For instance, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been developed for the analysis of 5-Vinyl-2-norbornene (B46002). sielc.com
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Application | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Agilent 122-5536 DB-5ms | Not specified | Separation of hydrogenation products | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analysis of 5-Vinyl-2-norbornene | sielc.com |
Kinetic Experimentation and Monitoring Techniques
Understanding the kinetics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating reaction mechanisms.
Studies on the liquid-phase hydrogenation of 5-ethenylbicyclo[2.2.1]hept-2-ene have involved kinetic experiments to determine the reaction order and propose a reaction mechanism. researchgate.netfedlab.ru It was found that the reaction is zero-order with respect to the initial concentration of 5-ethenylbicyclo[2.2.1]hept-2-ene over a wide range. researchgate.netfedlab.ru The proposed parallel-sequential mechanism was supported by kinetic modeling based on the Langmuir–Hinshelwood approach. fedlab.ru
Future Research Trajectories and Innovations
Development of Novel Catalytic Systems for Selective Transformations
The selective transformation of 1-ethenylbicyclo[2.2.1]hept-2-ene's two distinct double bonds is a primary challenge and a significant area of ongoing research. The development of novel catalytic systems is crucial for controlling reaction outcomes, such as polymerization, hydrogenation, and isomerization.
Palladium-based catalysts, particularly Pd/γ-Al₂O₃, have been studied for the liquid-phase hydrogenation of VNB. researchgate.netresearchgate.netresearchgate.netvietnamjournal.ru Research has shown that these reactions proceed through a complex parallel-sequential mechanism. researchgate.netresearchgate.net The process involves the initial formation of (exo/endo)-2-vinylnorbornanes, followed by isomerization to (Z/E)-2-ethylidenenorbornanes, and finally hydrogenation to (exo/endo)-2-ethylnorbornanes. researchgate.netresearchgate.net A key finding is the preferential adsorption of the norbornene double bond onto the palladium active sites, which dictates the initial steps of the reaction. researchgate.netdntb.gov.ua
Beyond hydrogenation, research into catalysts for addition polymerization is active. N-heterocyclic carbene (NHC) Pd-complexes, when activated with organo-aluminum or boron compounds, have been shown to be highly active and selective catalysts for this purpose. Furthermore, (η³-allyl)palladium(II) complexes are effective for the addition polymerization of norbornene derivatives. acs.org Other systems, such as those involving Mo(CO)₅PPh₃ and alkylaluminums, have also been explored for their potential in steering the reaction towards addition polymerization over ring-opening metathesis polymerization (ROMP). acs.org For isomerization reactions, particularly the conversion of VNB to 5-ethylidene-2-norbornene (ENB), solid acid catalysts like supported AlCl₃ on silica (B1680970) have demonstrated high activity and selectivity. researchgate.net
| Catalyst System | Transformation | Key Findings/Selectivity | Reference |
|---|---|---|---|
| Pd/γ-Al₂O₃ | Hydrogenation / Isomerization | Proceeds via a parallel-sequential mechanism; preferential adsorption of the norbornene double bond. | researchgate.netresearchgate.netresearchgate.net |
| N-heterocyclic carbene (NHC) Pd-complexes | Addition Polymerization | Highly active and selective when activated with B- or Al-organic compounds. | |
| (η³-allyl)palladium(II) complexes | Addition Polymerization | Effective for polymerizing norbornene derivatives with functional groups. | acs.org |
| Supported AlCl₃ on SiO₂ | Isomerization (VNB to ENB) | Exhibits excellent catalyst activity and high selectivity with minimal side reactions. | researchgate.net |
| Pd-catalyst with bulky R-MOP ligand | Hydrosilylation | Leads to the selective formation of exo-isomers. | researchgate.net |
Exploration of Undiscovered Reaction Pathways and Derivatizations
While hydrogenation and polymerization are well-studied, significant opportunities exist to explore new reaction pathways and create novel derivatives of this compound. The distinct reactivity of the strained ring and the vinyl group allows for a wide range of chemical modifications.
The liquid-phase hydrogenation in the presence of a palladium catalyst is a complex consecutive-parallel process. researchgate.netresearchgate.net It begins with the formation of (endo/exo)-2-vinylnorbornanes, which then undergo a quantitative isomerization of the vinyl group to an ethylidene group before subsequent hydrogenation. researchgate.netresearchgate.net This isomerization step is a critical pathway that influences the final product distribution. researchgate.net
Functionalization of the polymer derived from VNB, poly(5-vinyl-2-norbornene) (PVNB), opens up new avenues for material design. researchgate.net High-yield modifications (≥80%) of the pendant double bonds in PVNB have been successfully demonstrated without degrading the polymer backbone. These derivatizations include:
Epoxidation: Achieved using reagents like m-chloroperoxybenzoic acid.
Cyclopropanation: Carried out with diazomethane (B1218177) in the presence of a palladium catalyst.
Thiol-en Reactions: Utilizing reagents such as thioacetic acid with an initiator like AIBN. researchgate.net
These derivatizations significantly alter the properties of the resulting polymer, showcasing a powerful strategy for creating a family of materials from a single polymeric precursor. Additionally, hydrosilylation using a palladium catalyst combined with a bulky ligand (R-MOP) provides a selective, one-step method to synthesize exo-isomers of silicon-containing norbornenes. researchgate.net
| Reaction Pathway | Reagents/Catalyst | Resulting Derivative(s) | Reference |
|---|---|---|---|
| Hydrogenation | Pd/γ-Al₂O₃, H₂ | (exo/endo)-2-vinylnorbornanes, (Z/E)-2-ethylidenenorbornanes, (exo/endo)-2-ethylnorbornanes | researchgate.netresearchgate.net |
| Isomerization | Alkali metal hydride and an amine | 5-Ethylidene-2-norbornene (ENB) | |
| Epoxidation (of PVNB) | m-chloroperoxybenzoic acid | Poly(epoxidized-vinyl-norbornene) | researchgate.net |
| Cyclopropanation (of PVNB) | Diazomethane, Pd-catalyst | Poly(cyclopropanated-vinyl-norbornene) | researchgate.net |
| Thiol-en Reaction (of PVNB) | Thioacetic acid, AIBN | Poly(thioacetylated-vinyl-norbornene) | researchgate.net |
| Hydrosilylation | Silanes, Pd-catalyst, R-MOP ligand | exo-isomers of silicon-containing norbornenes | researchgate.net |
Advanced Polymer Synthesis and Performance Enhancement
This compound is a valuable monomer for producing advanced polymers with unique properties. It is notably used as a diene monomer in the production of ethylene-propylene-diene monomer (EPDM) rubbers, which are known for their excellent resistance to heat and weathering. researchgate.net The incorporation of the bulky, bicyclic norbornene structure into polyolefin backbones can significantly enhance the physical and mechanical properties of the resulting material, such as stiffness, thermal stability, and chemical resistance. ontosight.ai
Future innovations will focus on creating polymers with precisely controlled architectures and functionalities. Ziegler-Natta catalysts are commonly used to control the addition of VNB monomers into the growing EPDM polymer chain. The resulting terpolymers, which also contain ethene and propene, are of interest for numerous industrial applications, including automotive parts and construction materials. ontosight.ai
Performance enhancement can be achieved not only by copolymerization but also by the post-polymerization modification of poly(5-vinyl-2-norbornene) (PVNB). Research has demonstrated that these modifications can fine-tune the material's properties for specific applications. For instance, the cyclopropanation and hydrogenation of PVNB lead to an enhancement in gas permeability. In contrast, modifications that introduce polar side-groups, such as epoxidation or thioacetylation, result in a substantial increase in CO₂/N₂ selectivity, making these materials promising for gas separation membranes. researchgate.net
| Polymer/Modification | Key Performance Enhancement | Potential Application | Reference |
|---|---|---|---|
| EPDM (Ethene-propene-diene monomer) | Enhanced resistance to heat, ozone, and weathering. | Automotive parts, roofing materials, industrial hoses | researchgate.net |
| Ethene/Propene/VNB Terpolymer | Increased stiffness, thermal stability, and chemical resistance. | Advanced materials for automotive and construction | ontosight.ai |
| Hydrogenated PVNB | Enhanced gas permeability with minimal decrease in selectivity. | Gas separation membranes | researchgate.net |
| Cyclopropanated PVNB | Enhanced gas permeability with minimal decrease in selectivity. | Gas separation membranes | researchgate.net |
| Epoxidized PVNB | Substantial increase in CO₂/N₂ selectivity. | Gas separation membranes (CO₂ capture) | researchgate.net |
| Thioacetylated PVNB | Substantial increase in CO₂/N₂ selectivity. | Gas separation membranes (CO₂ capture) | researchgate.net |
Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental investigation is a powerful tool for advancing the chemistry of this compound. This integrated approach provides deeper insights into complex reaction mechanisms, catalyst behavior, and the structure-property relationships of its derivatives.
For example, the mechanism of the liquid-phase hydrogenation of VNB over a palladium catalyst was elucidated through a combination of experimental data and theoretical studies. researchgate.netdntb.gov.uaresearchgate.net A parallel-consecutive reaction scheme was proposed, and an adequate kinetic model based on the Langmuir-Hinshelwood approach was developed. researchgate.netdntb.gov.ua This model accounts for the multiple adsorption of substrates on a single active site and helps to quantify the rate constants and adsorption constants of the various steps. researchgate.netresearchgate.net
Quantum chemical calculations, specifically Density Functional Theory (DFT), have been employed to understand the finer details of these reactions at a molecular level. DFT calculations (PBE/SBK) were used to study the migration of the double bond during the isomerization of 2-vinylnorbornanes to 2-ethylidenenorbornanes on a model palladium surface. researchgate.netresearchgate.netresearchgate.net These calculations revealed that the migration proceeds through an allylic character, providing a theoretical foundation for the experimentally observed isomerization that precedes full hydrogenation. researchgate.netresearchgate.netresearchgate.net This combined theoretical and experimental strategy is essential for optimizing reaction conditions and designing more efficient catalysts. researchgate.net
| Area of Study | Experimental Method/Observation | Computational Method/Finding | Reference |
|---|---|---|---|
| Hydrogenation Mechanism | Kinetic studies of VNB hydrogenation showing a complex reaction pathway. | Development of a Langmuir-Hinshelwood kinetic model; proposal of a parallel-consecutive scheme. | researchgate.netdntb.gov.ua |
| Isomerization of Intermediates | Experimental observation of 2-vinylnorbornane isomerization to 2-ethylidenenorbornane (B8425041) on a Pd catalyst. | DFT calculations showing the allylic character of the multiple bond migration on a Pd(111) model cluster. | researchgate.netresearchgate.netresearchgate.net |
| Catalyst Selectivity | Identification of reaction products and material balance analysis in hydrogenation. | Confirmation of the prevalent adsorption of the norbornene double bond on the Pd active site. | researchgate.netdntb.gov.ua |
Sustainable Synthesis Approaches for this compound and its Derivatives
Future research will increasingly prioritize the development of sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. The primary industrial synthesis of VNB is the Diels-Alder reaction between cyclopentadiene (B3395910) and 1,3-butadiene. researchgate.netsmolecule.com While this reaction can be performed non-catalytically, optimizing its efficiency and environmental footprint is a key goal.
One promising green chemistry approach involves using supercritical carbon dioxide (scCO₂) as a reaction medium. Performing the Diels-Alder synthesis of VNB in scCO₂ can suppress side reactions, thereby improving both the yield and selectivity towards the desired product without the need for polymerization inhibitors.
The use of heterogeneous catalysts in the transformation of VNB is another cornerstone of sustainable synthesis. Catalysts like Pd/γ-Al₂O₃ are supported on a solid matrix, which facilitates their separation from the reaction mixture and allows for their recovery and reuse, reducing waste and operational costs. researchgate.netresearchgate.netresearchgate.net
Q & A
Q. What regulatory classifications apply to bicyclo[2.2.1]hept-2-ene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
